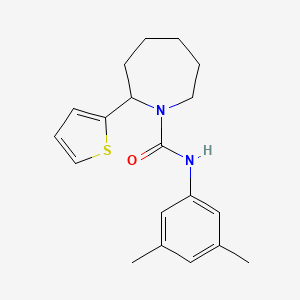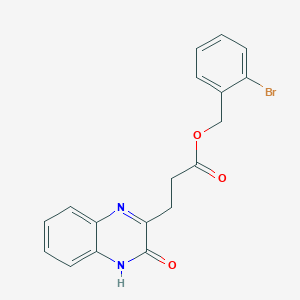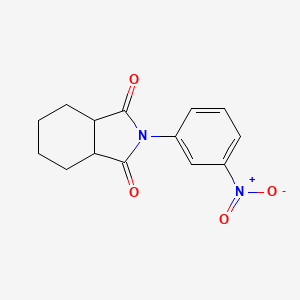
N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a synthetic analog of the pheromone 4-hydroxy-5-methyl-3(2H)-furanone, which is produced by marine bacteria.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide is not fully understood, but it is believed to act as a pheromone mimic, stimulating the olfactory receptors in animals and triggering a feeding response. N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has also been shown to affect the expression of genes involved in appetite regulation and metabolism.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to increase feed intake and growth performance in animals, likely due to its effects on appetite regulation and metabolism. N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has also been shown to have anti-inflammatory and anti-cancer properties, potentially through its effects on gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has several advantages for lab experiments, including its stability and ease of synthesis. However, its effects on different animal species and its potential side effects are not fully understood, making it important to conduct further research before its widespread use.
Direcciones Futuras
There are several future directions for the research on N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide. One area of interest is its potential as an anti-inflammatory and anti-cancer agent, which could have significant implications for human health. Another area of interest is its use in aquaculture, where it could improve the efficiency and sustainability of fish and shrimp farming. Further research is needed to fully understand the mechanism of action and potential side effects of N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide, as well as its effects on different animal species.
Métodos De Síntesis
N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethylphenylacetic acid with thionyl chloride to form 3,5-dimethylphenylacetyl chloride. This intermediate is then reacted with 2-thiophenecarboxylic acid to form N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide. The synthesis of N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been optimized to yield high purity and high yields.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to increase feed intake and growth performance in livestock, particularly in pigs and chickens. In aquaculture, N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been used as a feeding attractant for fish and shrimp, improving their growth and survival rates. In medicine, N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been studied for its potential as an anti-inflammatory and anti-cancer agent.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-14-11-15(2)13-16(12-14)20-19(22)21-9-5-3-4-7-17(21)18-8-6-10-23-18/h6,8,10-13,17H,3-5,7,9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTECUUJAHUYWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCCCCC2C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-Dimethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-isopropyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4884226.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B4884233.png)
![2-bromo-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4884237.png)

![2-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4884269.png)


![N-{3-chloro-5-[(4-chlorophenyl)sulfonyl]-4-hydroxyphenyl}-4-methylbenzenesulfonamide](/img/structure/B4884288.png)
![3-(2-fluorophenyl)-5-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4884289.png)
![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]-4-chlorophenyl}-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B4884292.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B4884302.png)

![ethyl 4-[4-(2-ethoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B4884311.png)
![N-[1-(2-adamantyl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4884319.png)